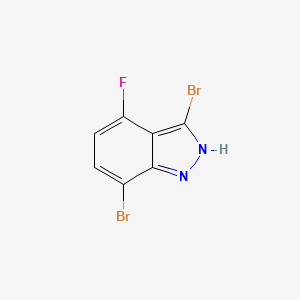![molecular formula C7H7ClFN3 B13841348 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride: is a heterocyclic compound with the molecular formula C7H7ClFN3 . It is a derivative of pyrrolopyridine and contains a fluorine atom at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 5th position of the pyridine ring.
Cyclization: Formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions.
Amination: Introduction of the amine group at the 4th position.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts and ligands .
Biology:
- Investigated for its potential as an inhibitor of specific enzymes and receptors.
- Studied for its role in modulating biological pathways .
Medicine:
- Explored for its potential therapeutic applications in treating various diseases, including cancer and neurological disorders.
- Evaluated for its efficacy and safety in preclinical and clinical studies .
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
- Applied in material science for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride
- 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the position of the fluorine atom and the presence of additional functional groups.
- Biological Activity: The biological activity of these compounds may vary based on their structural differences, leading to distinct pharmacological profiles.
- Applications: Each compound may have unique applications in medicinal chemistry, with specific uses in drug discovery and development .
Properties
Molecular Formula |
C7H7ClFN3 |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H6FN3.ClH/c8-5-3-11-7-4(6(5)9)1-2-10-7;/h1-3H,(H3,9,10,11);1H |
InChI Key |
BJQVSJOEHXYJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




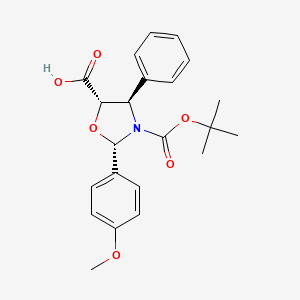
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
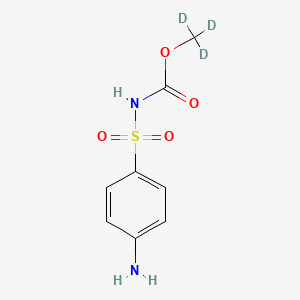
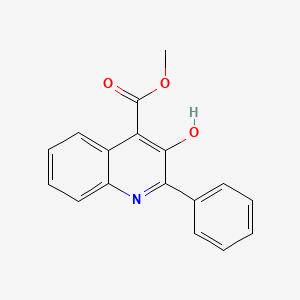
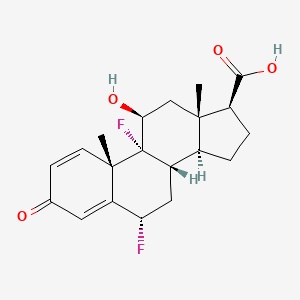
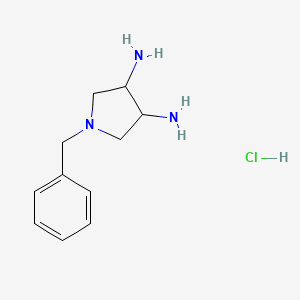


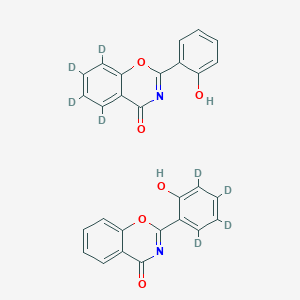
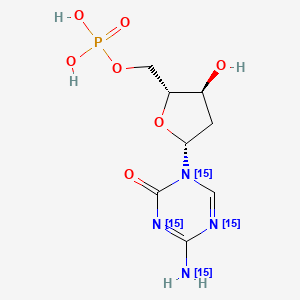
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
